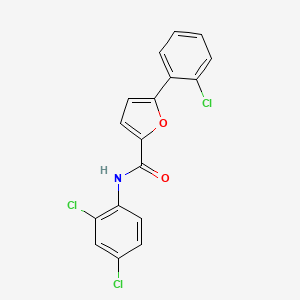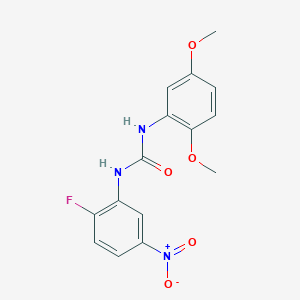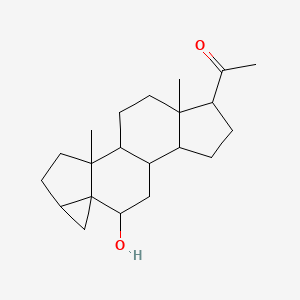
5-Chloro-8-quinolyl N-(P-tolyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-8-quinolyl N-(P-tolyl)carbamate is a chemical compound with the molecular formula C17H13ClN2O2 and a molecular weight of 312.758 g/mol . It is known for its unique structure, which combines a quinoline ring with a carbamate group, making it a valuable compound in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-8-quinolyl N-(P-tolyl)carbamate typically involves the reaction of 5-chloro-8-hydroxyquinoline with p-tolyl isocyanate. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, under reflux conditions . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production.
化学反応の分析
Types of Reactions
5-Chloro-8-quinolyl N-(P-tolyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction reactions, depending on the reagents used.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., ethanol).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.
Major Products
Substitution: Products depend on the nucleophile used, such as substituted quinolines.
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced quinoline derivatives.
Hydrolysis: Corresponding amine and carboxylic acid.
科学的研究の応用
5-Chloro-8-quinolyl N-(P-tolyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Chloro-8-quinolyl N-(P-tolyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular proteins, affecting various signaling pathways and cellular processes .
類似化合物との比較
Similar Compounds
- 5-Chloro-8-quinolyl N-(O-tolyl)carbamate
- 5-Chloro-8-quinolyl N-(M-tolyl)carbamate
- 5-Chloro-8-quinolyl N-(2,4-xylyl)carbamate
- 5-Chloro-8-quinolyl N-(2-chlorophenyl)carbamate
- 5-Chloro-8-quinolyl N-(2,3-dichlorophenyl)carbamate
Uniqueness
5-Chloro-8-quinolyl N-(P-tolyl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the p-tolyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for various applications .
特性
CAS番号 |
21617-07-2 |
|---|---|
分子式 |
C17H13ClN2O2 |
分子量 |
312.7 g/mol |
IUPAC名 |
(5-chloroquinolin-8-yl) N-(4-methylphenyl)carbamate |
InChI |
InChI=1S/C17H13ClN2O2/c1-11-4-6-12(7-5-11)20-17(21)22-15-9-8-14(18)13-3-2-10-19-16(13)15/h2-10H,1H3,(H,20,21) |
InChIキー |
PIANLLYMKDCJRB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzene, hexakis[[[4-(1,1-dimethylethyl)phenyl]thio]methyl]-](/img/structure/B11954176.png)
![Dimethyl 6-phenylpyrrolo[2,1-a]phthalazine-1,2-dicarboxylate](/img/structure/B11954178.png)


![N-[4-chloro-2-(trifluoromethyl)phenyl]butanamide](/img/structure/B11954209.png)


![3,9-Bis(3-nitrophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B11954215.png)




![1,2,4,5-tetrakis[(E)-2-phenylethenyl]benzene](/img/structure/B11954249.png)
![Diethyl 9,14-diazatricyclo[6.3.2.1~2,7~]tetradeca-3,5,10,12-tetraene-9,14-dicarboxylate](/img/structure/B11954253.png)
